molecular formula C18H15FN4O3 B11487184 N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11487184
M. Wt: 354.3 g/mol
InChI Key: CRQLJTKDLGLBKK-UHFFFAOYSA-N
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Description

3-Fluoro-N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide is a complex organic compound that features a fluorine atom, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amide Bond Formation: The final step involves coupling the oxadiazole derivative with a fluorinated benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different derivatives.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

    Oxidation: Products may include phenolic derivatives.

    Reduction: Products could include amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways involving fluorinated compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and size.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethyl}benzamide
  • 3-Fluoro-N-{2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)formamido]ethyl}benzamide

Uniqueness

The presence of the oxadiazole ring and the specific positioning of the fluorine atom make 3-Fluoro-N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide unique. These features can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological properties.

Properties

Molecular Formula

C18H15FN4O3

Molecular Weight

354.3 g/mol

IUPAC Name

N-[2-[(3-fluorobenzoyl)amino]ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H15FN4O3/c19-14-8-4-7-13(11-14)16(24)20-9-10-21-17(25)18-22-15(23-26-18)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,24)(H,21,25)

InChI Key

CRQLJTKDLGLBKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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